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molecular formula C11H7ClFN B8520173 2-(4-Chloro-phenyl)-3-fluoro-pyridine

2-(4-Chloro-phenyl)-3-fluoro-pyridine

Cat. No. B8520173
M. Wt: 207.63 g/mol
InChI Key: WAAURGYZRQPPDJ-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a mixture of 16.20 g cyclopropanmethanol in 150 ml dry DMSO 11 g sodium hydride (55%) was added and the mixture was stirred at room temperature for 30 minutes. A solution containing 37.30 g 2-(4-chloro-phenyl)-3-fluoro-pyridine in 50 mL dry DMSO was added dropwise. The reaction mixture was then stirred at room temperature for 3 h. The resulting suspension was partitioned between water and methylene chloride, the phases were separated. The organic phase was washed with brine; then dried over MgSO4 and purified by chromatography on silica gel with a gradient of heptane to heptane:ethylacetate=2:1 to yield 34.95 g (74.90%) of the title compound as yellow oil, MS 260.1 (M+H)+.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74.9%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][OH:5])[CH2:3][CH2:2]1.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:18](F)=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:9][CH:8]=1>CS(C)=O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[C:18]([O:5][CH2:4][CH:1]3[CH2:3][CH2:2]3)=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
37.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NC=CC=C1F
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting suspension was partitioned between water and methylene chloride
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel with a gradient of heptane to heptane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=CC=C1OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 34.95 g
YIELD: PERCENTYIELD 74.9%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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